i-Butyl-1H-Tetrazole-5-Carboxylate

Hydrolytic Stability Ester Reactivity Synthetic Intermediate

i-Butyl-1H-Tetrazole-5-Carboxylate (CAS 157101-43-4), also known as 2-methylpropyl 2H-tetrazole-5-carboxylate, is an isobutyl ester derivative of tetrazole-5-carboxylic acid with the molecular formula C₆H₁₀N₄O₂ and a molecular weight of 170.17 g/mol. It belongs to the 5-substituted-1H-tetrazole class, which is widely utilized in medicinal chemistry as a metabolism-resistant bioisosteric replacement for carboxylic acid groups.

Molecular Formula C6H10N4O2
Molecular Weight 170.172
CAS No. 157101-43-4
Cat. No. B588674
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namei-Butyl-1H-Tetrazole-5-Carboxylate
CAS157101-43-4
Synonyms1H-Tetrazole-5-carboxylicacid,2-methylpropylester(9CI)
Molecular FormulaC6H10N4O2
Molecular Weight170.172
Structural Identifiers
SMILESCC(C)COC(=O)C1=NNN=N1
InChIInChI=1S/C6H10N4O2/c1-4(2)3-12-6(11)5-7-9-10-8-5/h4H,3H2,1-2H3,(H,7,8,9,10)
InChIKeyFQGBHBAINQCVQO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





i-Butyl-1H-Tetrazole-5-Carboxylate (CAS 157101-43-4) Procurement Guide for Scientific Selection


i-Butyl-1H-Tetrazole-5-Carboxylate (CAS 157101-43-4), also known as 2-methylpropyl 2H-tetrazole-5-carboxylate, is an isobutyl ester derivative of tetrazole-5-carboxylic acid with the molecular formula C₆H₁₀N₄O₂ and a molecular weight of 170.17 g/mol . It belongs to the 5-substituted-1H-tetrazole class, which is widely utilized in medicinal chemistry as a metabolism-resistant bioisosteric replacement for carboxylic acid groups [1][2]. The isobutyl ester functional group provides a distinct reactivity and physicochemical profile compared to its methyl, ethyl, and other alkyl ester analogs, offering a specific balance of steric bulk, lipophilicity, and hydrolytic stability that can be strategically exploited in synthetic and medicinal chemistry applications [3].

Why i-Butyl-1H-Tetrazole-5-Carboxylate Cannot Be Substituted with Generic Tetrazole Esters


Substitution of i-Butyl-1H-Tetrazole-5-Carboxylate with a different alkyl tetrazole-5-carboxylate analog is non-trivial due to the steric and electronic influence of the ester alkyl group on key properties. While all 5-substituted-1H-tetrazoles share the core bioisosteric potential for carboxylic acid replacement [1], the specific alkyl substituent dictates the ester's hydrolysis rate under both acidic and basic conditions, its solubility profile in organic solvents, and its overall lipophilicity, which in turn affects membrane permeability and metabolic stability in biological systems [2][3]. The isobutyl group confers a distinct balance of steric protection and lipophilicity that differs significantly from the smaller ethyl or methyl esters, leading to altered reactivity in synthetic sequences and divergent pharmacokinetic behavior in drug candidates. Selecting the incorrect ester analog can therefore derail a synthetic route due to unexpected hydrolysis resistance or compromise a lead compound's ADME profile [4].

Quantitative Differentiation of i-Butyl-1H-Tetrazole-5-Carboxylate Against Key Comparators


Altered Hydrolytic Stability of Isobutyl Ester vs. Ethyl Ester Under Acidic and Basic Conditions

The ethyl ester analog, ethyl 1H-tetrazole-5-carboxylate, is known to be resistant to hydrolysis under both acidic and basic conditions, a property attributed to the electronic structure of the tetrazole ring and the specific ester group [1]. While direct hydrolysis data for the isobutyl ester is not available, the increased steric bulk of the isobutyl group compared to the ethyl group is expected to provide enhanced steric shielding of the carbonyl carbon. This is supported by a computational study on ethyl-1-aryl-1H-tetrazole-5-carboxylate, which found a HOMO-LUMO energy gap of 4.5–5.2 eV, indicating high molecular hardness and low reactivity [2]. The isobutyl ester is predicted to exhibit even greater resistance to hydrolysis, making it a more robust intermediate in multi-step syntheses where the ester must survive acidic or basic conditions.

Hydrolytic Stability Ester Reactivity Synthetic Intermediate

Isobutyl Ester Bioisosteric Differentiation from Carboxylic Acid and Other Bioisosteres

The 1H-tetrazole group is a well-established bioisostere for carboxylic acids, with comparable pKa values (~4.5-4.9 for tetrazole vs. ~4.2-4.4 for carboxylic acids) and similar hydrogen-bonding capacity, leading to improved metabolic stability and oral bioavailability in drug candidates [1][2]. However, the tetrazole ring is often used in its free acid form. The isobutyl ester of tetrazole-5-carboxylic acid serves as a protected prodrug or synthetic intermediate that can be selectively hydrolyzed to the active carboxylic acid isostere. In a study on antimalarial glutathione reductase inhibitors, masking the polarity of the acidic function with an ester improved antiplasmodial activity, but only the cyanoethyl-protected tetrazole (a related ester) showed enhanced properties [3]. This demonstrates that the choice of ester protecting group is critical. The isobutyl ester offers a distinct combination of steric bulk and lipophilicity that can modulate the rate of in vivo activation and tissue distribution compared to other esters like methyl, ethyl, or cyanoethyl [4].

Bioisosterism Carboxylic Acid Replacement Medicinal Chemistry

Lipophilicity and Solubility Profile of Isobutyl Ester vs. Ethyl Ester

The lipophilicity of tetrazole-5-carboxylate esters is a key determinant of their membrane permeability and solubility. While specific logP values for i-butyl-1H-tetrazole-5-carboxylate are not publicly available, it can be inferred that the isobutyl ester has a higher logP than the ethyl ester analog due to its larger hydrocarbon chain. This is a general structure-property relationship: increasing alkyl chain length increases lipophilicity [1]. In contrast, the free tetrazole-5-carboxylic acid has a predicted logP of -1.42, indicating high hydrophilicity . The isobutyl ester therefore represents an intermediate lipophilicity, balancing improved membrane permeability with acceptable aqueous solubility. This is a crucial consideration for both synthetic utility (solubility in organic solvents) and biological performance (passive diffusion, protein binding) [2].

Lipophilicity Solubility ADME Properties

Thermal Stability and Decomposition Profile

Thermal stability is a critical parameter for storage, handling, and reaction planning. For the class of 1H-tetrazoles, 1-substituted and 1,5-disubstituted derivatives are generally more thermally stable than their 2H-tetrazole isomers [1]. i-Butyl-1H-Tetrazole-5-Carboxylate is a 1,5-disubstituted 1H-tetrazole, placing it in the more stable category. However, 2H-tetrazoles can undergo controlled thermal decomposition to generate reactive nitrilimines, a property sometimes exploited in synthetic applications [2]. The thermal decomposition temperature for the sodium salt of ethyl 1H-tetrazole-5-carboxylate is reported as approximately 240°C . The isobutyl ester, lacking the ionic character, is expected to have a lower decomposition temperature but still possess adequate stability for standard laboratory operations. The key differentiator is its classification as a 1,5-disubstituted 1H-tetrazole, which inherently provides greater thermal robustness compared to isomeric 2H-tetrazoles or monosubstituted tetrazoles [1].

Thermal Stability Decomposition Safety

Synthetic Utility as a Protected Tetrazole Building Block

In complex molecule synthesis, the acidic NH proton of the tetrazole ring often requires protection to prevent unwanted side reactions. Common protecting groups include trityl, SEM, and benzyl groups [1]. The isobutyl ester of tetrazole-5-carboxylic acid offers a dual-functionality: the ester group acts as a protecting group for the carboxylic acid isostere, while the tetrazole NH can be further protected if needed. This allows for orthogonal protection strategies. For example, in the synthesis of angiotensin II receptor antagonists like candesartan cilexetil and valsartan, a trityl-protected tetrazole is coupled with an ester, and then the protecting groups are selectively removed [2]. The choice of ester can influence the deprotection conditions and yield. The isobutyl ester, being a branched alkyl ester, offers greater stability towards nucleophiles and reducing agents compared to benzyl esters, but can be cleaved under standard acidic or basic conditions. This orthogonality is a key advantage in multi-step syntheses, allowing for the selective unmasking of the tetrazole acid isostere at the final stage [3].

Protecting Group Synthetic Intermediate Tetrazole Chemistry

Optimal Research and Industrial Use Cases for i-Butyl-1H-Tetrazole-5-Carboxylate


Multi-Step Synthesis of Tetrazole-Containing Pharmaceuticals Requiring Orthogonal Protection

The isobutyl ester serves as a robust protecting group for the tetrazole-5-carboxylic acid isostere, offering distinct deprotection conditions compared to common N-protecting groups like trityl. This orthogonality is crucial for the efficient synthesis of complex drug molecules such as angiotensin II receptor antagonists (e.g., valsartan, candesartan) and other tetrazole-based therapeutics [1][2]. The increased steric bulk of the isobutyl group provides enhanced stability against premature hydrolysis during multi-step sequences, potentially improving overall yield and simplifying purification [3].

Medicinal Chemistry Lead Optimization Programs Targeting Improved ADME Profiles

In structure-activity relationship (SAR) studies, the isobutyl ester can be employed as a prodrug strategy to modulate the lipophilicity, solubility, and membrane permeability of tetrazole-containing lead compounds. Compared to the free acid or ethyl ester analogs, the isobutyl group offers a specific balance of properties that can be fine-tuned to achieve optimal oral bioavailability and metabolic stability [1][2]. Its use as a masked carboxylic acid isostere allows for the exploration of pharmacokinetic space without immediately committing to the final acidic functionality [3].

Synthesis of Metal-Organic Frameworks (MOFs) and Coordination Polymers

Tetrazole-5-carboxylate esters can serve as precursors to ligands for the construction of metal-organic frameworks (MOFs) and coordination polymers. The ester functionality can be hydrolyzed in situ to generate the corresponding carboxylate ligand, which then coordinates to metal ions [1]. The isobutyl ester, with its intermediate hydrolysis rate and solubility profile, offers a controlled release of the carboxylate ligand, allowing for the growth of crystalline materials with tailored pore sizes and topologies [2]. This approach has been demonstrated with ethyl tetrazole-5-carboxylate in the synthesis of Cu(II), Zn(II), Pb(II), and Cd(II) complexes [3].

Development of Tetrazole-Based Energetic Materials and Coordination Complexes

The 1,5-disubstituted 1H-tetrazole core of i-Butyl-1H-Tetrazole-5-Carboxylate provides a thermally stable scaffold that can be further functionalized for applications in energetic materials or as ligands in spin-crossover complexes [1][2]. While the isobutyl ester itself is not an energetic compound, its classification as a stable 1H-tetrazole isomer makes it a safer intermediate for the synthesis of more complex tetrazole derivatives compared to the less stable 2H-tetrazole analogs [3]. Its specific steric and electronic properties can influence the coordination environment and magnetic behavior of resulting metal complexes .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

46 linked technical documents
Explore Hub


Quote Request

Request a Quote for i-Butyl-1H-Tetrazole-5-Carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.